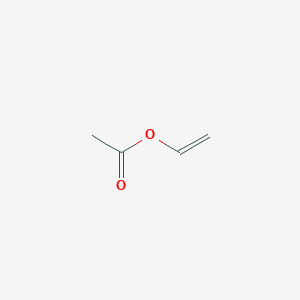

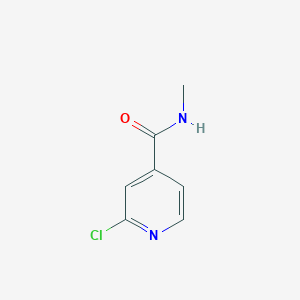

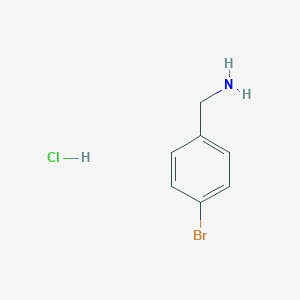

2-chloro-N-methylisonicotinamide

概要

説明

2-Chloro-N-methylisonicotinamide is a compound that has been studied in various contexts due to its potential applications in pharmaceuticals and as a synthesis intermediate. While the provided papers do not directly discuss 2-chloro-N-methylisonicotinamide, they do provide insights into closely related compounds that can help infer some of its properties and synthesis methods.

Synthesis Analysis

A novel synthesis method for a closely related compound, 2-chloro-N,N-dimethylnicotinamide, has been developed, which starts with propargyl alcohol and dipropylamine. This process involves catalytic oxidation, Knoevenagel condensation with 2-cyano-N,N-dimethylacetamide, and cyclization with hydrochloride, resulting in a total yield of over 65% and a product purity above 99% . This method is noted for its simplicity, mild reaction conditions, and minimal waste, making it potentially valuable for industrial-scale production.

Molecular Structure Analysis

The molecular structures of various isomeric 2-chloro-N-(nitrophenyl)nicotinamides have been characterized, revealing different supramolecular structures based on hydrogen bonding patterns . These insights into the molecular arrangements can be useful when considering the molecular structure of 2-chloro-N-methylisonicotinamide, as similar hydrogen bonding interactions may occur depending on the substituents present on the nicotinamide ring.

Chemical Reactions Analysis

The reactivity of 2-chloro-N-(2-pyridinyl)nicotinamides has been studied, showing that thermal cyclization to form pyrimidin-11-ium chlorides is influenced by steric and electronic effects of substituents . Although this does not directly pertain to 2-chloro-N-methylisonicotinamide, it provides a framework for understanding how different groups attached to the nicotinamide ring can affect chemical reactivity.

Physical and Chemical Properties Analysis

The heat capacity and thermodynamic properties of crystalline 2-chloro-N,N-dimethylnicotinamide have been measured, providing detailed information on its melting point, enthalpy, and entropy of fusion, as well as its thermal behavior . Additionally, the synthesis and characterization of a co-crystal involving nicotinamide suggest that co-crystallization can enhance thermal stability . These studies contribute to a broader understanding of the physical and chemical properties that 2-chloro-N-methylisonicotinamide might exhibit.

Relevant Case Studies

科学的研究の応用

Synthesis and Chemical Properties

- Novel Synthesis Methods : 2-Chloro-N,N-dimethylnicotinamide serves as an important synthesis intermediate. A novel method using propargyl alcohol and dipropylamine achieved a yield over 65% and purity above 99%, showcasing its potential for industrial-scale applications (Du Xiao-hua, 2013).

- Thermodynamic Properties : Investigations into the low-temperature heat capacities of crystalline 2-Chloro-N,N-dimethylnicotinamide revealed detailed thermodynamic properties, useful in understanding its physical behavior under varying conditions (Xiao-hong Sun et al., 2005).

Pharmaceutical Research

- Potential in Drug Design : Methyl 2‐chloro 4‐iodonicotinate, a related compound, has shown promise in pharmaceutical research. Quantum chemical calculations and molecular docking analysis suggest its use in designing drugs for treating pulmonary fibrosis (G. Pandimeena et al., 2022).

Agricultural Applications

- Plant Protection Agents : Research into ionic forms of Vitamin B3, which includes compounds structurally related to 2-chloro-N-methylisonicotinamide, showed their potential as environmentally friendly agrochemicals. These compounds exhibited significantly better herbicidal activity compared to some reference herbicides (W. Stachowiak et al., 2022).

Herbicide Synthesis

- Intermediate in Herbicide Synthesis : It also plays a role in synthesizing intermediates for herbicides like nicosulfuron. A study demonstrated a novel synthetic route for 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate in nicosulfuron herbicide production (Peng Xue-wei, 2011).

Safety And Hazards

特性

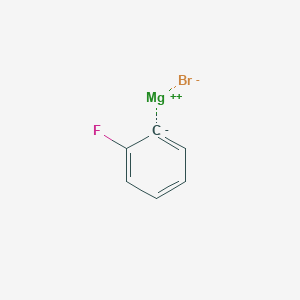

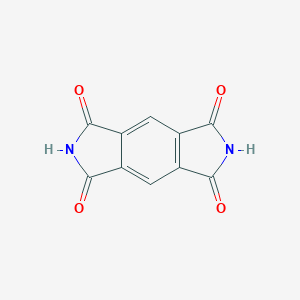

IUPAC Name |

2-chloro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCPKEZVYGEGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568468 | |

| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methylisonicotinamide | |

CAS RN |

131418-11-6 | |

| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

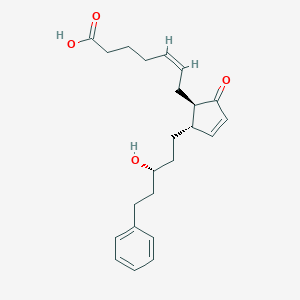

![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)

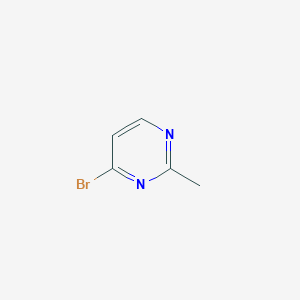

![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)